1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol
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Overview
Description
1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials and effects on acetylcholinesterase activity.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Exhibits antimicrobial activities and is used in the synthesis of biologically active heterocyclic compounds.
Uniqueness
1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol stands out due to its unique combination of a bromophenyl group, a phenyl group, and a pyrrolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H19BrN4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-2-ol |
InChI |
InChI=1S/C21H19BrN4O/c1-14(27)11-23-20-19-18(15-5-3-2-4-6-15)12-26(21(19)25-13-24-20)17-9-7-16(22)8-10-17/h2-10,12-14,27H,11H2,1H3,(H,23,24,25) |
InChI Key |
PTNQJRSQSNRCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O |
Origin of Product |
United States |
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